
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. This compound is a derivative of aniline, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring. It is commonly used in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method starts with 3-Aminobenzotrifluoride as the precursor. The synthetic route includes the following steps:
Methylation: The addition of a methyl group to the benzene ring.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often employs large-scale bromination and methylation reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is optimized to achieve high yields and purity.
化学反应分析
Types of Reactions
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
科学研究应用
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the development of biochemical assays and probes.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine and methyl groups can participate in specific binding interactions with target proteins, modulating their activity.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
- 2-Bromo-5-methoxy-4-(trifluoromethyl)aniline
Uniqueness
2-Bromo-3-methyl-5-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both methyl and trifluoromethyl groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents provides distinct properties that are not observed in similar compounds, making it valuable for specific applications in research and industry.
属性
分子式 |
C8H8BrClF3N |
|---|---|
分子量 |
290.51 g/mol |
IUPAC 名称 |
2-bromo-3-methyl-5-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7BrF3N.ClH/c1-4-2-5(8(10,11)12)3-6(13)7(4)9;/h2-3H,13H2,1H3;1H |
InChI 键 |
ZDYOVKZBDLJJPN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1Br)N)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





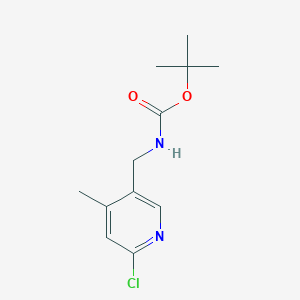
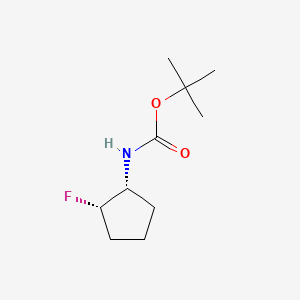
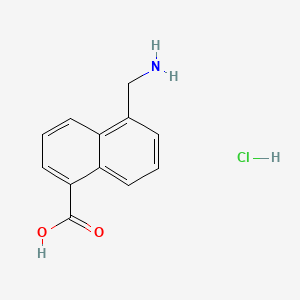
![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
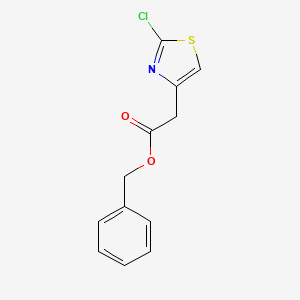
![tert-butyl N-[1-(methylamino)butan-2-yl]carbamate](/img/structure/B15304070.png)
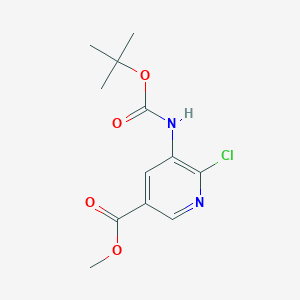
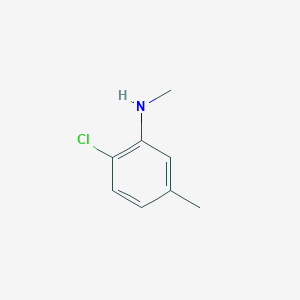
![(6S)-N-methyl-5-azaspiro[2.4]heptane-6-carboxamide hydrochloride](/img/structure/B15304096.png)
![tert-butyl N-[3-fluoro-5-(morpholin-4-yl)phenyl]carbamate](/img/structure/B15304102.png)
